

Application Note: Gamma Irradiation Sterilization Protocol for C-Flex® Thermoplastic Elastomer

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Compound of Interest		
Compound Name:	C-Flex	
Cat. No.:	B1167309	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) specifically engineered to meet the stringent demands of the pharmaceutical and biopharmaceutical industries for fluid processing.[1][2] Its weldable and sealable nature, both pre- and post-sterilization, makes it a preferred material for single-use assemblies, tubing, and manifolds.[2][3] Sterilization is a critical step to ensure the aseptic processing of drug products. Gamma irradiation is a widely accepted and recommended method for the terminal sterilization of **C-Flex**® and other polymer-based single-use systems due to its deep material penetration and effectiveness without significant heat generation.[1][4][5]

This document provides a comprehensive overview of the gamma irradiation sterilization process for **C-Flex**® materials, detailing the validation protocol, effects on material properties, and standardized experimental methodologies for post-irradiation testing.

Principles of Gamma Irradiation Sterilization

Gamma irradiation utilizes a radionuclide source, typically Cobalt-60, to emit high-energy gamma rays.[5] These rays penetrate the packaged product, delivering energy that ionizes water molecules and generates free radicals. This process disrupts the DNA and cellular



structures of microorganisms, preventing replication and leading to their inactivation.[6] This method effectively sterilizes products without the need for high temperatures or pressures, making it ideal for thermally sensitive materials like **C-Flex**®.[4]

Validation of the Sterilization Process: ISO 11137

The internationally recognized standard for radiation sterilization of healthcare products is ISO 11137.[4][7][8] This standard outlines the requirements for developing, validating, and routinely controlling the radiation sterilization process to ensure a product is sterile and safe for use.[9]

Key Validation Steps:

- Establishing the Sterilization Dose: The primary goal is to determine a minimum dose that achieves the required Sterility Assurance Level (SAL) of 10⁻⁶ (a one-in-a-million probability of a non-sterile item).[4]
 - Bioburden Determination (ISO 11737-1): The process begins by quantifying the population of viable microorganisms on the product (bioburden). This requires testing samples from at least three different production batches.[7]
 - Dose Setting (ISO 11137-2): Methods like VDmax (Verification Dose Maximum) are used to substantiate a predetermined sterilization dose, commonly 25 kGy or 15 kGy, based on the bioburden data.[8][10] A standard dose of 25 kGy is historically effective for achieving a SAL of 10⁻⁶ for typical bioburden levels.[6][10]
- Material Compatibility (Maximum Dose): It's crucial to establish a maximum acceptable dose
 that does not compromise the functionality and safety of the C-Flex® material.[4] Gamma
 irradiation can cause polymer chain scission and cross-linking, which may alter the physical
 and chemical properties of the material.[11]
- Installation, Operational, and Performance Qualification (IQ/OQ/PQ): These steps ensure the irradiation equipment is installed correctly, operates within specified parameters, and consistently delivers the required dose.[8]

Effects of Gamma Irradiation on C-Flex® Properties



Exposure to gamma radiation can induce changes in the physical and chemical properties of **C-Flex**®. The extent of these changes is dose-dependent.[12] Below is a summary of typical effects observed after irradiation.

Table 1: Summary of Physical Property Changes in C-Flex® 374 After Gamma Irradiation

Property	Pre-Irradiation (Control)	Post- Irradiation (50 ± 5 kGy)	Observation	ASTM Method
Durometer (Shore A)	Higher	Lower	Material becomes slightly softer.[13]	ASTM D2240
Tensile Strength	Higher	Lower	Slight reduction in tensile strength.[13]	ASTM D638
Elongation at Break	Higher	Lower	Slight reduction in elongation.[13]	ASTM D638
Burst Pressure	Higher	Lower	A decrease in burst pressure is typical.[13]	N/A
Bend Radius	Lower	Higher	Tubing becomes slightly less kink-resistant.[13][14]	N/A
Compression Set (%)	Higher	Lower	Improved resistance to permanent deformation.[13]	ASTM D395
Appearance	Translucent	Increased Yellowness	A noticeable increase in the yellowness index is common.[13]	ASTM D1925



Note: Data is representative of **C-Flex**® 374. Specific values can vary based on the formulation and irradiation dose. End-users must perform their own qualification testing.

Chemical Properties: Extractables & Leachables

Extractables are compounds that can be drawn from a material under exaggerated laboratory conditions (e.g., strong solvents, high heat), while leachables are a subset of extractables that migrate into the drug product under normal process conditions.[15][16] Gamma irradiation can increase the profile of extractables and leachables by breaking down polymers or additives.[15] [17]

It is critical for end-users to perform comprehensive extractables and leachables studies on post-irradiated **C-Flex**® components using solvents and conditions that represent the specific bioprocessing application.[16][18] Studies have shown that for many polymers, the extractables profile after X-ray and gamma irradiation are equivalent.[16]

Detailed Experimental Protocols

Protocol 4.1: Sterilization Validation Workflow

This protocol provides a high-level workflow for validating the gamma sterilization process for **C-Flex**® products in accordance with ISO 11137.

- Product Definition: Define the C-Flex® product family to be sterilized, including all materials and components.
- Bioburden Determination:
 - Collect a statistically significant number of non-sterile product samples from three independent manufacturing lots.
 - Perform bioburden testing according to ISO 11737-1 to determine the average number of viable microorganisms per device.
- Dose Setting Audit (VDmax Method):
 - Using the bioburden data, perform a VDmax study as described in ISO 11137-2 to substantiate a preselected sterilization dose (e.g., 25 kGy).[8]



- This involves irradiating samples at a verification dose and performing sterility tests.
 Successful results substantiate the chosen sterilization dose.
- Maximum Dose Qualification:
 - Irradiate product samples at the proposed maximum dose (e.g., 50 kGy).
 - Conduct functional, physical, and chemical (extractables) testing to ensure the product continues to meet all performance specifications.
- Dose Mapping:
 - Perform a dose mapping study on the fully packaged product to identify the minimum and maximum dose zones within the irradiation container. This ensures the minimum required dose is always achieved without exceeding the maximum specified dose.
- Routine Monitoring: Once validated, use dosimetry to monitor the delivered dose during every routine sterilization cycle.[8]

Protocol 4.2: Post-Irradiation Physical Testing

The following methods are used to assess the mechanical integrity of **C-Flex**® tubing after gamma irradiation.

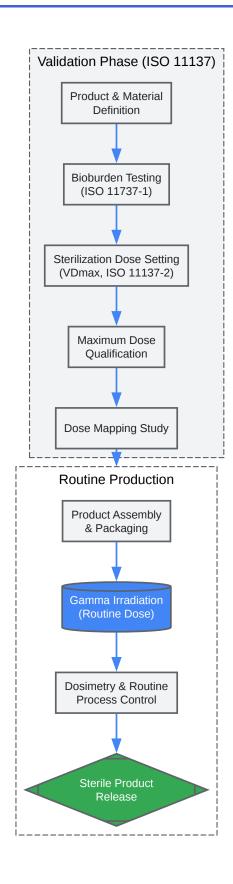
- Sample Preparation:
 - Use C-Flex® tubing samples irradiated to the specified dose range (e.g., 25-50 kGy).
 - Condition all samples (irradiated and non-irradiated controls) at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.[19]
- Tensile Strength and Elongation (ASTM D638):[19][20]
 - Cut dumbbell-shaped test specimens from tubing or slab material.
 - Mount specimens in a universal testing machine.
 - Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until failure.[19]



- Record the maximum tensile stress (strength) and the percentage of elongation at the point of failure.
- Durometer Hardness (ASTM D2240):[21]
 - Use a calibrated Shore A durometer.
 - Stack or use a sufficiently thick sample of the material to prevent the indenter from sensing the underlying surface.
 - Press the durometer firmly onto the material surface and record the hardness reading after a specified time (e.g., 1 second).
- Compression Set (ASTM D395):
 - Cut a specified length of tubing.
 - Compress the sample to a specified percentage of its original height between two parallel plates.
 - Place the fixture in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 22 hours).
 - Remove from the oven, release the compression, and allow the sample to recover for 30 minutes.
 - Measure the final height and calculate the percentage of the original deflection that was not recovered.

Visualizations

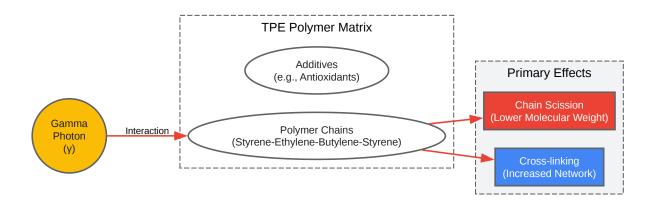




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Caption: Gamma Sterilization Validation and Routine Workflow.





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Caption: Effects of Gamma Irradiation on TPE Polymer Chains.

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